![molecular formula C17H15F3N4O2S B2707344 2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1706283-71-7](/img/structure/B2707344.png)
2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazolopyridopyrimidine derivative. Pyrazolopyridopyrimidines are a class of compounds that contain a pyrazole ring fused with a pyridopyrimidine. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridopyrimidine is a fused six and five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyridopyrimidine core, which is substituted with a methyl group at one position and a phenylsulfonyl group at another position. The phenyl ring in the phenylsulfonyl group is further substituted with a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the functional groups present in the molecule. The presence of the sulfonyl group could make it susceptible to reactions typical of sulfones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could potentially increase its lipophilicity, which might affect its solubility and permeability .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Novel pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties have been synthesized and evaluated for their antimicrobial properties. For instance, a study demonstrated that such derivatives exhibit significant antimicrobial activities, surpassing that of some reference drugs. This suggests their potential as effective agents against bacteria and fungi (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).
Analgesic and Anti-inflammatory Applications
Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and assessed for their analgesic and anti-inflammatory activities. Certain compounds within this class have shown excellent analgesic activity, comparing favorably with established drugs like indomethacin. This highlights their potential in developing new pain relief and anti-inflammatory medications (M. Shaaban, T. S. Saleh, Abdelrahman S. Mayhoub, A. Mansour, A. Farag, 2008).
Insecticidal Applications
Research into sulfonamide-bearing thiazole derivatives, including pyrazolo[1,5-a]pyrimidine structures, has indicated promising insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This investigation suggests these compounds' utility in agricultural pest management, offering a potential alternative to conventional insecticides (Nanees N. Soliman, M. Abd El Salam, A. Fadda, M. Abdelmotaal, 2020).
Anticancer Applications
Some derivatives have been evaluated for their anticancer activities, particularly as Aurora-A kinase inhibitors, showing comparable efficacy to Doxorubicin in specific cases. This underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy, contributing to the search for novel anticancer agents (M. Shaaban, T. S. Saleh, Abdelrahman S. Mayhoub, A. Farag, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-11-[2-(trifluoromethyl)phenyl]sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-11-8-16-21-9-12-10-23(7-6-14(12)24(16)22-11)27(25,26)15-5-3-2-4-13(15)17(18,19)20/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMETCQUSXAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
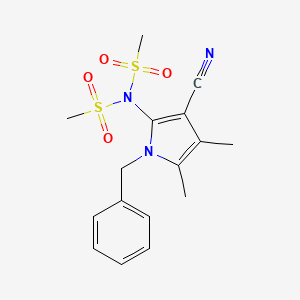
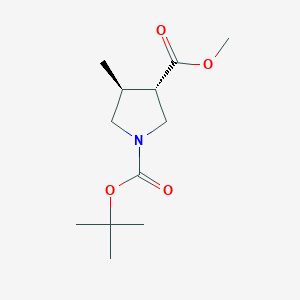
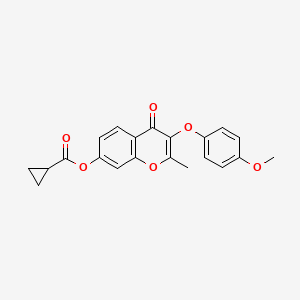
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)
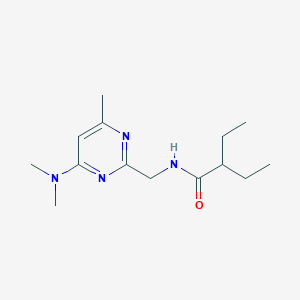
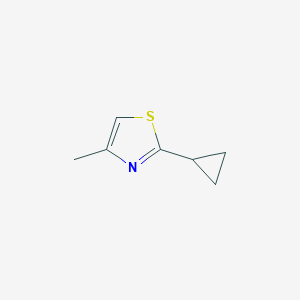
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2707272.png)
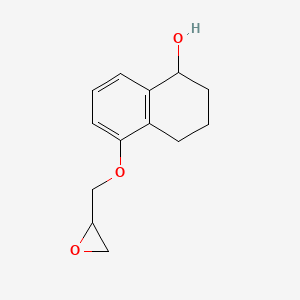
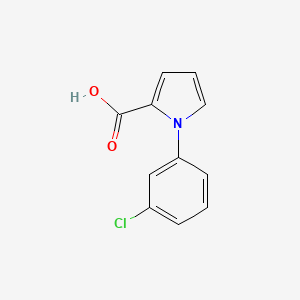
![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2707278.png)
![4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2707279.png)
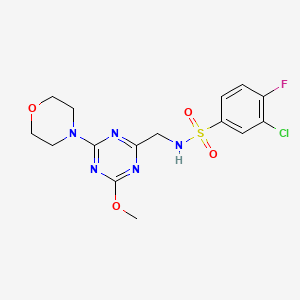
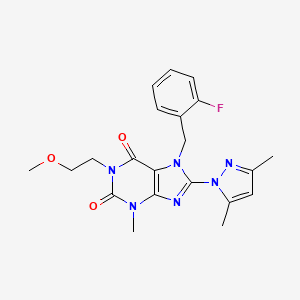
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2707283.png)
